molecular formula C17H15N3O2 B15024012 3-(2-Methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol

3-(2-Methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol

Cat. No.: B15024012
M. Wt: 293.32 g/mol
InChI Key: MJBQIFVKUPOKBC-UHFFFAOYSA-N
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Description

3-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,2-DIOL is a complex organic compound that belongs to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazoloquinazoline core fused with a benzene ring, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 3-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,2-DIOL typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials followed by cyclization reactions. For instance, the synthesis may start with the reaction of hydrazine hydrate with a suitable diketone to form a pyrazole intermediate. This intermediate can then undergo further reactions, such as cyclization with an appropriate aldehyde, to form the pyrazoloquinazoline core . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

3-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,2-DIOL can undergo various chemical reactions, including:

Scientific Research Applications

3-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,2-DIOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,2-DIOL involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and enzyme function. This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity and specificity .

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol

InChI

InChI=1S/C17H15N3O2/c1-10-9-14-11-5-2-3-7-13(11)18-17(20(14)19-10)12-6-4-8-15(21)16(12)22/h2-9,17-18,21-22H,1H3

InChI Key

MJBQIFVKUPOKBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=C(C(=CC=C4)O)O

Origin of Product

United States

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